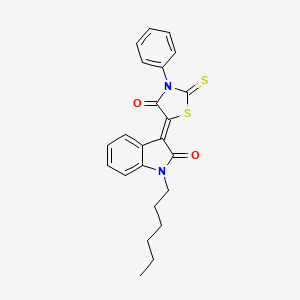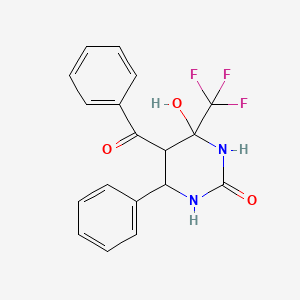![molecular formula C23H25N2O4P B11978641 ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate](/img/structure/B11978641.png)
ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate is a complex organic compound with a unique structure that combines morpholine, oxazole, and phosphinate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and phenylethenyl groups. The final step involves the addition of the phosphinate group under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, morpholine, and phenylacetylene, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced phosphinate compounds.
Applications De Recherche Scientifique
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate can be compared with similar compounds such as:
Ethyl 4-morpholinyl(phenyl)acetate hydrochloride: Similar in structure but with different functional groups.
Phenyl boronic acid derivatives: Share some structural features but differ in their chemical properties and applications.
The uniqueness of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate lies in its combination of morpholine, oxazole, and phosphinate moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H25N2O4P |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
4-[4-[ethoxy(phenyl)phosphoryl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C23H25N2O4P/c1-2-28-30(26,20-11-7-4-8-12-20)22-23(25-15-17-27-18-16-25)29-21(24-22)14-13-19-9-5-3-6-10-19/h3-14H,2,15-18H2,1H3/b14-13+ |
Clé InChI |
RKLAZMPDGTVLRF-BUHFOSPRSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)/C=C/C3=CC=CC=C3)N4CCOCC4 |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C=CC3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)
![ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)


